6-Methoxy-5-methylpyridine-3-sulfonyl chloride
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Overview
Description
6-Methoxy-5-methylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . It is known for its applications in various chemical reactions and research fields. This compound is characterized by the presence of a methoxy group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 6-Methoxy-5-methylpyridine-3-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
6-Methoxy-5-methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylpyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-5-methylpyridine-3-sulfonic acid
- 6-Methoxy-5-methylpyridine-3-sulfonamide
- 6-Methoxy-5-methylpyridine-3-sulfonate esters
Uniqueness
6-Methoxy-5-methylpyridine-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which makes it a valuable reagent in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds .
Properties
IUPAC Name |
6-methoxy-5-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXKCEKNDNBKOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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